Cas no 191669-17-7 (1H-1,4-Diazepin-6-ol, 1-acetylhexahydro- (9CI))

1H-1,4-Diazepin-6-ol, 1-acetylhexahydro- (9CI) structure
191669-17-7 structure
Product name:1H-1,4-Diazepin-6-ol, 1-acetylhexahydro- (9CI)
CAS No:191669-17-7
MF:C7H14N2O2
MW:158.198261737823
CID:116062
PubChem ID:45086117

1H-1,4-Diazepin-6-ol, 1-acetylhexahydro- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 1H-1,4-Diazepin-6-ol, 1-acetylhexahydro- (9CI)
    • Ethanone,1-(hexahydro-6-hydroxy-1H-1,4-diazepin-1-yl)-
    • 191669-17-7
    • 1-(6-Hydroxy-1,4-diazepan-1-yl)ethanone
    • AKOS015998032
    • 1-acetyl-1,4-diazepan-6-ol
    • Inchi: InChI=1S/C7H14N2O2/c1-6(10)9-3-2-8-4-7(11)5-9/h7-8,11H,2-5H2,1H3
    • InChI Key: METAMLGGNJXEMU-UHFFFAOYSA-N
    • SMILES: C(N1CC(O)CNCC1)(=O)C

Computed Properties

  • Exact Mass: 158.10562
  • Monoisotopic Mass: 158.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.6
  • Topological Polar Surface Area: 52.6Ų

Experimental Properties

  • PSA: 52.57

1H-1,4-Diazepin-6-ol, 1-acetylhexahydro- (9CI) Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM290689-1g
1-(6-Hydroxy-1,4-diazepan-1-yl)ethanone
191669-17-7 97%
1g
$337 2021-06-09
Chemenu
CM290689-1g
1-(6-Hydroxy-1,4-diazepan-1-yl)ethanone
191669-17-7 97%
1g
$396 2022-06-12

Additional information on 1H-1,4-Diazepin-6-ol, 1-acetylhexahydro- (9CI)

1H-1,4-Diazepin-6-ol, 1-acetylhexahydro- (9CI) - A Comprehensive Overview

1H-1,4-Diazepin-6-ol, 1-acetylhexahydro-, also known by its CAS number 191669-17-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of diazepines, which are seven-membered rings containing two nitrogen atoms. The structure of this compound is characterized by a hexahydrodiazepine ring system with an acetyl group attached at the 1-position and a hydroxyl group at the 6-position. These structural features make it a unique molecule with potential applications in drug development and chemical synthesis.

The synthesis of 1H-1,4-Diazepin-6-ol, 1-acetylhexahydro- involves a series of carefully designed chemical reactions. Recent studies have focused on optimizing the synthetic pathways to improve yield and purity. One notable approach involves the use of ring-closing metathesis to form the diazepine ring, followed by selective oxidation to introduce the hydroxyl group. This method has been shown to be both efficient and scalable, making it suitable for larger-scale production.

The pharmacological properties of 1H-1,4-Diazepin-6-ol, 1-acetylhexahydro- have been extensively studied in preclinical models. Research indicates that this compound exhibits potent anti-inflammatory and analgesic effects, potentially due to its ability to modulate specific cellular pathways involved in pain perception and inflammation. Additionally, recent findings suggest that it may have neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.

In terms of applications, 1H-1,4-Diazepin-6-ol, 1-acetylhexahydro- has shown potential in the development of novel therapeutic agents. Its unique chemical structure allows for functionalization at various positions on the ring, enabling the creation of derivatives with enhanced bioavailability and efficacy. Current research is exploring its use as a scaffold for designing drugs targeting central nervous system disorders and inflammatory conditions.

The safety profile of 1H-1,4-Diazepin-6-ol, 1-acetylhexahydro- has also been evaluated in preclinical studies. Results indicate that it has a favorable toxicity profile with no significant adverse effects observed at therapeutic doses. This makes it an attractive candidate for further clinical development.

In conclusion, 1H-1,4-Diazepin-6-ol, 1-acetylhexahydro-, CAS number 191669-17-7, is a versatile compound with promising applications in drug discovery and development. Its unique structure and favorable pharmacological properties make it a valuable tool for researchers in the field of organic chemistry and pharmacology.

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